molecular formula C15H12ClN5O2 B15059702 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B15059702
M. Wt: 329.74 g/mol
InChI Key: KVKWFFCFQAPTTH-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. This molecule features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets . The structure incorporates both a 3-nitrophenyl and a 4-chloroaniline moiety, connected via a methylene bridge to the triazole ring, making it a valuable intermediate for constructing more complex molecular architectures. The 1,2,4-triazole ring is a key pharmacophore in numerous clinically used drugs across various therapeutic areas, including antifungals (e.g., fluconazole), anticonvulsants, anticancer agents (e.g., anastrozole, letrozole), and antivirals . Researchers are particularly interested in triazole derivatives for their potential anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities . Recent studies highlight that compounds with the 1,2,4-triazole structure can act as GABA A receptor modulators , suggesting a potential mechanism for investigating new central nervous system (CNS) agents . The presence of the triazole ring allows for hydrogen bonding and dipole-dipole interactions with enzyme active sites, which is crucial for high-affinity binding . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is an essential building block for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of potential lead compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

4-chloro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H12ClN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20)

InChI Key

KVKWFFCFQAPTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Triazole/Aniline) Molecular Weight (g/mol) Key Features
4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline C₁₅H₁₂ClN₅O₂ 3-Nitrophenyl, 4-Chloroaniline 329.74 Nitro group enhances electron deficiency
N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline C₁₆H₁₅ClN₄ 3-Chlorophenyl, 4-Methylaniline 298.77 Methyl group improves lipophilicity
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₁₅H₁₄N₄ Phenyl, p-Tolyl 250.30 Simpler structure, no halogen/nitro
N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline C₁₇H₁₂ClF₃N₆O₂ 4-Chlorophenyl, CF₃, Nitro 424.76 Trifluoromethyl enhances stability
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline C₁₉H₂₁N₅O₂ 4-Methoxyphenyl, 3-Methoxyaniline 375.41 Methoxy groups increase solubility

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electron deficiency on the triazole ring compared to methyl () or methoxy () substituents. This could enhance interactions with biological targets requiring electron-deficient scaffolds .
  • Solubility : Methoxy-substituted analogues () exhibit higher solubility in polar solvents due to their electron-donating nature, whereas the nitro and chloro groups in the target compound may reduce aqueous solubility .
  • Stability : Nitro groups are prone to reduction under certain conditions, whereas trifluoromethyl groups () confer metabolic stability, making them advantageous in drug design .

Biological Activity

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound of interest due to its potential biological activities. It belongs to the class of 1,2,4-triazole derivatives, which have been widely studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClN5O2C_{15}H_{12}ClN_{5}O_{2} with a molecular weight of 319.19 g/mol. Its structure features a triazole ring which is crucial for its biological activity.

Antimicrobial Activity

  • Antifungal and Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole moiety have shown significant antifungal and antibacterial activities. For instance, triazole derivatives have been reported to exhibit high potency against various pathogens such as Staphylococcus aureus and Escherichia coli .
    • A study indicated that modifications in the triazole structure could enhance its efficacy against resistant strains .
CompoundMIC (µg/mL)Target Pathogen
Triazole A0.125S. aureus
Triazole B0.68E. coli

Anti-inflammatory Activity

Research has demonstrated that triazole derivatives can inhibit pro-inflammatory pathways. For example, certain compounds have been shown to block the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Neuroprotective Effects

Studies on similar triazole compounds suggest neuroprotective effects against neurodegenerative diseases like Alzheimer's disease (AD). These compounds demonstrated the ability to reduce oxidative stress and neuroinflammation in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like nitro groups) enhances the inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Positioning of Functional Groups : The position of substituents on the phenyl ring also affects the compound's overall activity; for instance, para-substituted groups often lead to reduced activity compared to ortho or meta positions .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in different biological contexts:

  • Neuroprotection : A compound similar to our target was tested in scopolamine-induced AD mice models and showed significant improvement in cognitive functions .
  • Antimicrobial Efficacy : Another study evaluated various triazole analogs against resistant bacterial strains and found that specific structural modifications led to enhanced antimicrobial properties .

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